4-Amino-5-chloro-2-ethoxybenzoic Acid-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

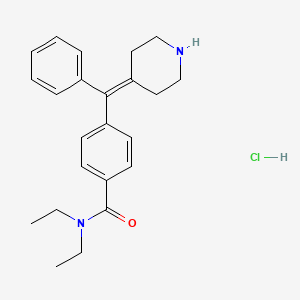

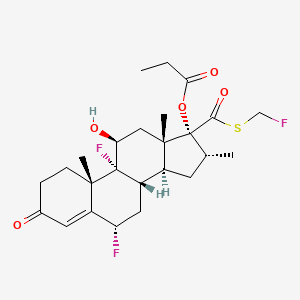

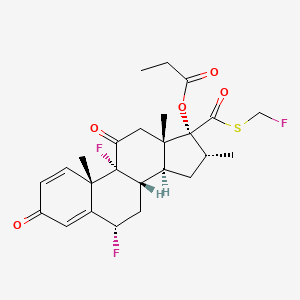

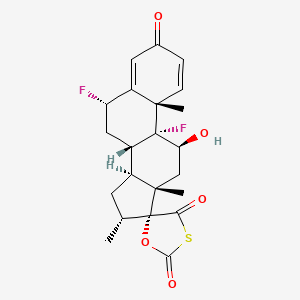

“4-Amino-5-chloro-2-ethoxybenzoic Acid-d5” is a chemical compound with the molecular formula C9H10NO3Cl . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCOc1cc(N)c(Cl)cc1C(O)=O . The InChI representation is 1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 215.63 . More detailed properties such as density, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Derivatives and Complex Compounds

4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 serves as a foundational compound in the synthesis of various derivatives and complex structures, contributing to metabolic studies and the development of pharmaceuticals. It's utilized in the synthesis of 4‐chloro‐7‐ethoxy‐2(3H)‐benzoxazolone‐6‐carboxylic acid, a derivative that plays a crucial role in the metabolic studies of mosapride, a potential gastroprokinetic agent. This process involves multiple steps and intermediates, showcasing the compound's versatility in complex chemical reactions (Kato & Morie, 1996).

Antiparasitic Activities

The compound demonstrates significant potential in the realm of antiparasitic drugs. Studies have highlighted its utility in creating antiparasitic agents, particularly its derivatives showing strong anticoccidial activity. These derivatives, especially those containing 2-alkoxy, alkythio, and alkylamino groups, exhibit potent effects, underscoring the compound's relevance in developing treatments for parasitic infections (Rogers et al., 1964).

Antimicrobial Applications

Derivatives of this compound have been explored for their antimicrobial properties. The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents is one such application. These compounds have shown moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains, indicating the compound's potential in combating infections (Sah et al., 2014).

Structural and Crystallographic Studies

This compound is instrumental in structural and crystallographic research. It's used in the synthesis of various compounds whose crystal structures have been extensively studied. These studies provide valuable insights into the molecular geometry, bonding, and interactions of these compounds, contributing to our understanding of chemical behavior and properties (Ding et al., 2008).

Spectroscopic Analysis and Optical Properties

The compound is also significant in spectroscopic analysis and the study of optical properties. For instance, the solid-phase FTIR and FT-Raman spectra of 4-amino-5-chloro-2-methoxybenzoic acid have been recorded and interpreted, providing insights into the molecule's structure and behavior. This research contributes to the fields of material science and molecular physics, offering a deeper understanding of molecular vibrations and electronic properties (Poiyamozhi et al., 2012).

Safety and Hazards

properties

IUPAC Name |

4-amino-5-chloro-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYOMHQGQZRLC-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

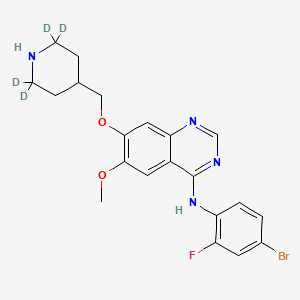

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)